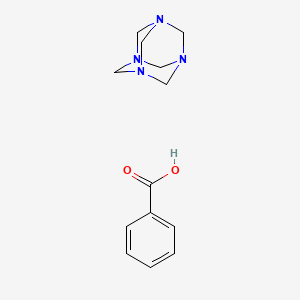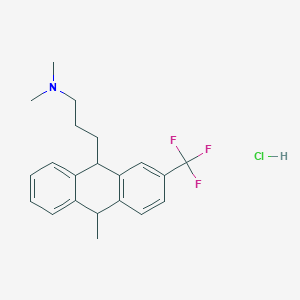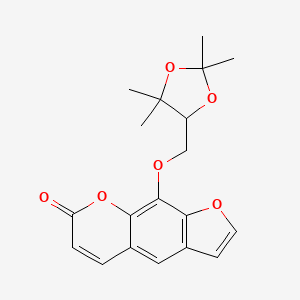
O-Isopropylideneheraclenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétonide d'héraclénol est un composé de furocoumarine naturel dérivé des racines d'Heracleum candicans. Il est connu pour sa structure chimique unique et ses activités biologiques significatives, en particulier ses propriétés antimicrobiennes et anti-biofilm .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acétonide d'héraclénol peut être synthétisé par protection acétonide de l'héraclénol. Le processus implique la réaction de l'héraclénol avec l'acétone en présence d'un catalyseur acide, tel que l'acide p-toluènesulfonique, pour former le dérivé acétonide .
Méthodes de production industrielle
La production industrielle de l'acétonide d'héraclénol implique généralement l'extraction de l'héraclénol des racines d'Heracleum candicans, suivie de sa modification chimique pour former le dérivé acétonide. Le processus d'extraction utilise souvent des solvants comme le chloroforme, le dichlorométhane ou l'acétate d'éthyle .
Analyse Des Réactions Chimiques
Types de réactions
L'acétonide d'héraclénol subit diverses réactions chimiques, notamment :
Oxydation : l'acétonide d'héraclénol peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : les réactions de réduction peuvent convertir l'acétonide d'héraclénol en ses alcools correspondants.
Substitution : L'acétonide d'héraclénol peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH₃) et l'éthylate de sodium (NaOEt) sont employés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les cétones, les acides carboxyliques, les alcools et les dérivés substitués de l'acétonide d'héraclénol .
Applications de la recherche scientifique
L'acétonide d'héraclénol a un large éventail d'applications de recherche scientifique :
Chimie : il est utilisé comme précurseur dans la synthèse de divers dérivés de furocoumarine.
Mécanisme d'action
L'acétonide d'héraclénol exerce ses effets en inhibant l'enzyme histidinol-phospho aminotransférase (HisC), qui est impliquée dans la biosynthèse de l'histidine. Des études d'amarrage moléculaire ont montré que l'acétonide d'héraclénol se lie au site actif de HisC, empêchant son activation par le substrat natif. Cette inhibition perturbe la biosynthèse de l'histidine, conduisant à des activités antimicrobiennes et anti-biofilm .
Applications De Recherche Scientifique
Heraclenol acetonide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various furocoumarin derivatives.
Mécanisme D'action
Heraclenol acetonide exerts its effects by inhibiting the enzyme histidinol-phospho aminotransferase (HisC), which is involved in histidine biosynthesis. Molecular docking studies have shown that heraclenol acetonide binds to the active site of HisC, preventing its activation by the native substrate. This inhibition disrupts the biosynthesis of histidine, leading to antimicrobial and antibiofilm activities .
Comparaison Avec Des Composés Similaires
L'acétonide d'héraclénol est structurellement similaire à d'autres furocoumarines, telles que :
Héraclénine : (CAS # 2880-49-1)
Impératorine : (CAS # 482-44-0)
Isogosférol : (CAS # 53319-52-1)
Isosaxaline : (CAS # 55481-86-2)
Héraclénol : (CAS # 31575-93-6)
(-)-Héraclénol : (CAS # 139079-42-8)
Héraclénol 3’-O-beta-D-glucopyranoside : (CAS # 32207-10-6)
Héraclénol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] : (CAS # 765316-44-7)
Rivulobirine E : (CAS # 237407-59-9).
L'acétonide d'héraclénol se distingue par sa protection acétonide unique, qui améliore sa stabilité et sa bioactivité par rapport à d'autres furocoumarines .
Propriétés
IUPAC Name |
9-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZUJWUYQAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


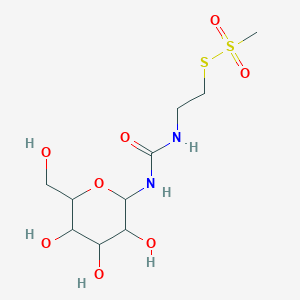

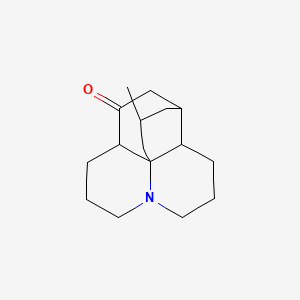
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
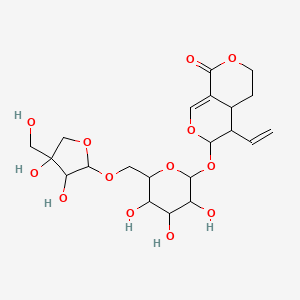

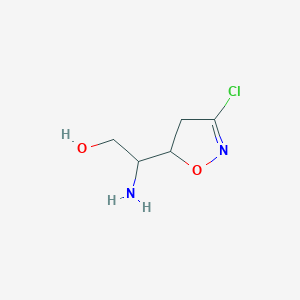
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
